molecular formula C12H18N2OS B13851028 3-(2-Thiomorpholin-4-ylethoxy)aniline

3-(2-Thiomorpholin-4-ylethoxy)aniline

Cat. No.: B13851028
M. Wt: 238.35 g/mol
InChI Key: SUEBGTSCAFNPQU-UHFFFAOYSA-N
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Description

3-(2-Thiomorpholin-4-ylethoxy)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in various fields such as pharmaceuticals, dyes, and agrochemicals. The presence of the thiomorpholine ring in this compound adds unique properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thiomorpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution reaction of 3-nitroaniline with 2-chloroethylthiomorpholine under basic conditions. The reaction is followed by the reduction of the nitro group to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Thiomorpholin-4-ylethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Thiomorpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Thiomorpholin-4-ylethoxy)aniline is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

3-(2-thiomorpholin-4-ylethoxy)aniline

InChI

InChI=1S/C12H18N2OS/c13-11-2-1-3-12(10-11)15-7-4-14-5-8-16-9-6-14/h1-3,10H,4-9,13H2

InChI Key

SUEBGTSCAFNPQU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCOC2=CC=CC(=C2)N

Origin of Product

United States

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